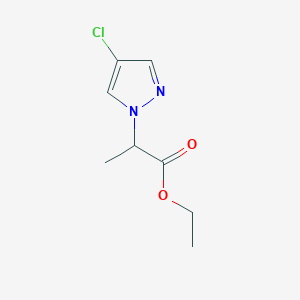![molecular formula C15H15ClN2O2S B1359285 2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline CAS No. 847171-29-3](/img/structure/B1359285.png)
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline, often referred to as CDI, is an important organic compound used in many scientific research applications. It is a derivative of aniline, an aromatic amine found in many natural and synthetic materials. CDI is an important reagent used in the synthesis of other compounds and has been used in numerous scientific studies.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of novel quinoline derivatives, which are important in medicinal chemistry. For instance, Walter (1994) demonstrated the synthesis of 2,2-disubstituted 1,2-dihydro-4-phenylquinolines using similar compounds, showcasing their utility in creating complex organic structures (Walter, 1994).
- Liu and Lu (2010) reported the asymmetric synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, emphasizing the role of sulfonyl groups (similar to those in the queried compound) in achieving high enantioselectivity in organic synthesis (Liu & Lu, 2010).
Biological Activity and Applications
- The compound has been involved in the discovery and optimization of novel agonists for GPR119, a receptor implicated in various physiological processes. Wang et al. (2014) discussed the synthesis of oxadiazoles, related to the structure of the queried compound, and their role in improving pharmacokinetic properties (Wang et al., 2014).
- Lakshman, Murthy, and Rao (2020) conducted a study on the antioxidant properties of Anthraquinone analogues, including a compound similar to the one , demonstrating its potential in antioxidant applications (Lakshman, Murthy, & Rao, 2020).
Pharmaceutical Research
- In the field of pharmaceutical chemistry, the compound has been used in synthesizing various biologically active molecules. PradeepP. et al. (2015) explored its use in synthesizing Schiff bases with potential antibacterial and anticancer activities (PradeepP. et al., 2015).
Chemical Reactions and Mechanisms
- Gataullin et al. (2002) reported on the synthesis and cyclization of substituted 2-(1-methyl-2-butenyl)anilines, highlighting the chemical reactivity and potential applications in complex organic syntheses (Gataullin et al., 2002).
Safety And Hazards
Future Directions
The future directions in the field of imidazole compounds and similar heterocycles involve the development of novel methods for their synthesis, as well as the exploration of their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science1.
Please note that this is a general overview and may not apply specifically to “2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline”. For more specific information, further research would be needed.
properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-14-6-5-13(9-15(14)17)21(19,20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNKUDLPEQAOMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3,4-dihydro-2(1H)-isoquinolinylsulfonyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

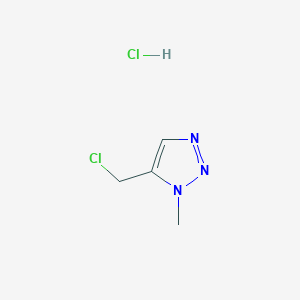
![[(6-Chloro-7-methyl-1H-indol-2-yl)-methyl]methylamine](/img/structure/B1359205.png)
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
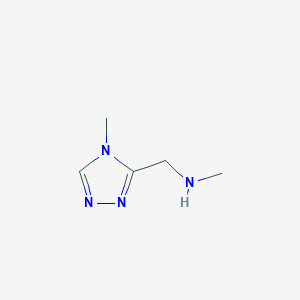
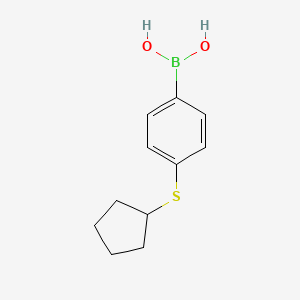
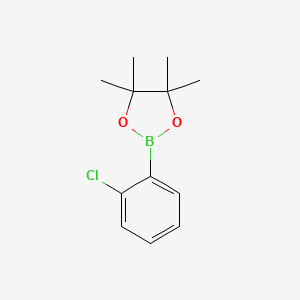
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
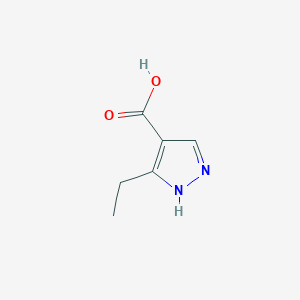
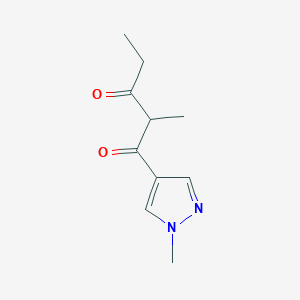
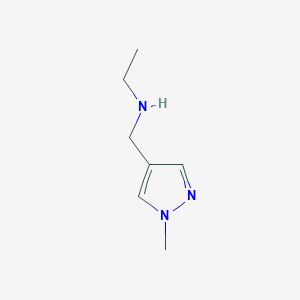
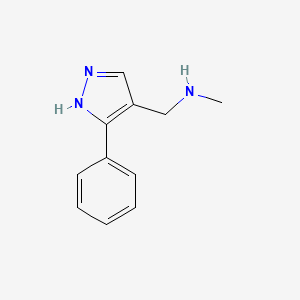
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine](/img/structure/B1359229.png)
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
